molecular formula C17H37NO3Si B14130528 tert-Butyl 6-(tert-butyldimethylsilyloxy)hexylcarbamate

tert-Butyl 6-(tert-butyldimethylsilyloxy)hexylcarbamate

Cat. No.: B14130528
M. Wt: 331.6 g/mol
InChI Key: XSAHINCMPQFIKH-UHFFFAOYSA-N
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Description

tert-Butyl 6-(tert-butyldimethylsilyloxy)hexylcarbamate is an organosilicon compound that features a tert-butyldimethylsilyloxy group and a carbamate group. This compound is often used in organic synthesis due to its unique protective properties and reactivity.

Preparation Methods

The synthesis of tert-Butyl 6-(tert-butyldimethylsilyloxy)hexylcarbamate typically involves the reaction of tert-butyldimethylsilyl chloride with a suitable alcohol in the presence of a base such as imidazole. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 6-(tert-butyldimethylsilyloxy)hexylcarbamate undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl 6-(tert-butyldimethylsilyloxy)hexylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 6-(tert-butyldimethylsilyloxy)hexylcarbamate involves the formation of stable silyl ethers, which protect sensitive functional groups during chemical reactions. The silyloxy group provides steric hindrance, preventing unwanted side reactions and allowing for selective transformations. The carbamate group can also participate in hydrogen bonding and other interactions, further stabilizing the compound .

Comparison with Similar Compounds

tert-Butyl 6-(tert-butyldimethylsilyloxy)hexylcarbamate can be compared with other similar compounds, such as:

These compounds share similar protective properties but differ in their reactivity and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

Molecular Formula

C17H37NO3Si

Molecular Weight

331.6 g/mol

IUPAC Name

tert-butyl N-[6-[tert-butyl(dimethyl)silyl]oxyhexyl]carbamate

InChI

InChI=1S/C17H37NO3Si/c1-16(2,3)21-15(19)18-13-11-9-10-12-14-20-22(7,8)17(4,5)6/h9-14H2,1-8H3,(H,18,19)

InChI Key

XSAHINCMPQFIKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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